(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
CAS No.: 802918-35-0
Cat. No.: VC21192556
Molecular Formula: C22H24F3N
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine - 802918-35-0](/images/no_structure.jpg)
Specification
CAS No. | 802918-35-0 |
---|---|
Molecular Formula | C22H24F3N |
Molecular Weight | 359.4 g/mol |
IUPAC Name | N-[(1R)-1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Standard InChI | InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3/t16-/m1/s1 |
Standard InChI Key | VPQWHHXHXLLCGV-MRXNPFEDSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F |
SMILES | CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES | CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Chemical Identification
(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine is a chiral amine compound that serves as the active enantiomer of cinacalcet. The compound is identified by several registry numbers and systematic names in chemical databases. The most common identification parameters include:
Parameter | Value |
---|---|
CAS Number (Base) | 802918-46-3 |
CAS Number (Hydrochloride salt) | 1622173-72-1 |
Molecular Formula (Base) | C22H24F3N |
Molecular Weight (Base) | 359.43 g/mol |
Molecular Formula (Hydrochloride) | C22H25ClF3N |
Molecular Weight (Hydrochloride) | 395.89 g/mol |
The compound is classified as a naphthalene derivative containing a chiral carbon center with the (R) configuration at the alpha position .
Alternative Nomenclature
The compound is known by several alternative chemical names in the scientific literature and commercial catalogs:
-
N-(1-(7,8-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
-
1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-
-
(R)-N-(1-(7,8-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
These naming conventions follow the IUPAC systematic nomenclature guidelines, with variations depending on the emphasis placed on different structural components .
Structural Properties and Characteristics
Molecular Structure
The molecular structure of (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine features several key components:
-
A 7,8-dihydronaphthalene ring system
-
A chiral carbon center with (R) configuration at the alpha position
-
A secondary amine linkage
-
A trifluoromethyl-substituted phenyl ring connected via a propyl chain
The stereogenic center at the alpha position is crucial for the compound's biological activity, with the (R) enantiomer demonstrating significantly higher potency compared to the (S) enantiomer .
Physical and Chemical Properties
The compound exists in two primary forms: the free base and the hydrochloride salt. The hydrochloride salt form is typically preferred for pharmaceutical applications due to enhanced stability and solubility properties. The key physical and chemical characteristics include:
Property | Free Base | Hydrochloride Salt |
---|---|---|
Physical State | Solid | Crystalline solid |
Molecular Weight | 359.43 g/mol | 395.89 g/mol |
Chemical Formula | C22H24F3N | C22H25ClF3N |
CAS Number | 802918-46-3 | 1622173-72-1 |
InChIKey | VPQWHHXHXLLCGV-UHFFFAOYSA-N | Not provided in sources |
The compound's structure contains multiple functional groups that influence its physicochemical properties, including solubility, partition coefficient, and binding affinity to target receptors .
Synthesis and Production Methods
Asymmetric Synthesis Approach
A novel asymmetric synthesis route for the production of (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine has been reported using (R)-tert-butanesulfinamide as a chiral auxiliary. This approach enables the creation of the chiral center with high stereoselectivity .
The synthesis pathway involves:
-
Condensation of (R)-tert-butanesulfinamide with 1-acetylnaphthalene to form 2-methylpropane-2-sulfinic acid 1-(naphthalen-1-yl)ethylamide
-
Regioselective N-alkylation of the naphthyl ethyl sulfinamide intermediate
-
Introduction of the 3-(trifluoromethyl)phenyl moiety through reaction with the appropriately functionalized alkyl halide
The starting materials for this synthesis include:
-
1-Acetylnaphthalene as the key starting material for producing the chiral amine center
-
3-Trifluoromethylbenzaldehyde for preparing intermediates like 1-(3-bromopropyl)-3-trifluoromethylbenzene and 1-(3-iodopropyl)-3-trifluoromethylbenzene
Alternative Synthetic Pathways
Multiple synthetic approaches have been reported for producing enantiopure (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine and its hydrochloride salt. These methodologies vary in their approach to establishing the chiral center and connecting the key molecular fragments .
The literature indicates that several industrial-scale synthesis methods have been developed to ensure efficient production of this pharmaceutical compound with high enantiomeric purity, which is essential for its therapeutic efficacy .
Pharmaceutical Applications and Mechanism of Action
Therapeutic Applications
(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, particularly in its hydrochloride salt form, is the active component of cinacalcet hydrochloride, a medication approved by the FDA for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. The hydrochloride salt form is marketed under the trade names Sensipar® in the United States and Mimpara® in Europe .
Secondary hyperparathyroidism is characterized by the over-secretion of parathyroid hormone (PTH) resulting from the failure of calcium receptors on parathyroid glands to properly regulate PTH secretion. This condition is a common complication in patients with chronic kidney disease .
Mechanism of Action
The compound functions as a calcimimetic agent, meaning it mimics the action of calcium to increase the sensitivity of calcium-sensing receptors on parathyroid glands. This enhanced sensitivity results in:
-
Inhibition of parathyroid hormone release
-
Rapid lowering of PTH levels
-
Normalization of calcium metabolism
This mechanism represents a significant advancement in the management of secondary hyperparathyroidism, as it addresses the underlying pathophysiology rather than merely treating the symptoms .
Clinical Significance
As the first calcimimetic agent approved for clinical use, this compound has transformed the treatment landscape for patients with secondary hyperparathyroidism. Prior to its development, treatment options were limited and often inadequate for controlling PTH levels and associated complications like bone disease and cardiovascular calcifications .
Form | CAS Number | Supplier Reference | Purity |
---|---|---|---|
Free Base | 802918-46-3 | 10-F600629 (discontinued) | 95% |
Hydrochloride Salt | 1622173-72-1 | TR-D450550 | Not specified |
These commercial sources provide the compound for research applications, enabling further investigations into its properties and potential new therapeutic applications .
Analytical Characterization
The chemical identity and purity of (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine can be verified using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
X-ray crystallography for determination of absolute configuration
-
Mass spectrometry for molecular weight confirmation
These analytical methods are essential for ensuring the identity, purity, and stereochemical integrity of the compound, particularly when used for pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume